コプロポルフィリンIII二塩酸塩

説明

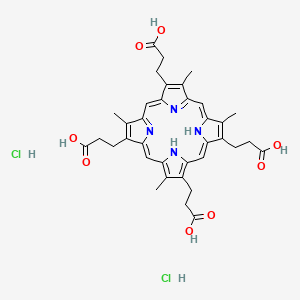

21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride, also known as 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride, is a useful research compound. Its molecular formula is C36H40Cl2N4O8 and its molecular weight is 727.6 g/mol. The purity is usually 95%.

The exact mass of the compound 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

光線力学療法によるがん治療

コプロポルフィリンIII二塩酸塩(CPIII)は、光線力学療法(PDT)で使用される光感受性化合物であり、特定の波長の光に照射されると反応性酸素種を生成します {svg_1}。これらの反応性種はがん細胞を破壊することができ、CPIIIは特定の種類のがんを標的とし、治療するための貴重な薬剤となっています。

抗菌治療

CPIIIは、細菌感染症の治療においても潜在的な可能性を示しています。 光活性化されると一重項酸素を生成する能力により、抗菌光線力学療法(aPDT)の候補となり、抗生物質耐性菌株を含む病原性細菌の除去に使用されます {svg_2}.

生体触媒作用と工業生産

代謝工学の最近の進歩により、ロドバクター・スフェロイデスを細胞工場として使用して、CPIIIを高収率で生産できるようになりました。 このバイオテクノロジーアプローチは、さまざまな産業での応用に不可欠な、CPIIIを工業規模で生産するための持続可能で効率的な方法を提供します {svg_3}.

金属ポルフィリンの合成

CPIIIは、中心金属イオンを持つ化合物である金属ポルフィリンの合成のための前駆体として役立ちます。 これらは、ヘモグロビンの必須成分であるヘム、および医学や材料科学で応用されている他の生物活性金属ポルフィリンの生産において重要です {svg_4}.

大腸菌におけるバイオベース生産

CPIIIの標的としたバイオベース生産のための大腸菌株の遺伝子工学が検討されています。 研究者は、主要な酵素と代謝経路を操作することにより、CPIIIを大量に生産することができ、染料や顔料など、さまざまな分野での応用にとって重要です {svg_5}.

診断用蛍光イメージング

CPIIIの蛍光特性は、診断イメージングで活用されています。 健康な細胞とがん細胞の区別、および細胞内のポルフィリン濃度変化の監視に使用することができ、細胞プロセスや病気の進行に関する洞察を提供します {svg_6}.

エネルギー用途

CPIII誘導体の光物理的および電気化学的特性は、エネルギー用途での潜在的な用途について調査されています。 これには、太陽エネルギー収穫システムと光起電力デバイスの開発が含まれ、CPIII誘導体は光吸収材料として役割を果たす可能性があります {svg_7}.

食品および飼料産業

CPIIIとその誘導体は、食品および飼料産業でも使用されています。これらは、添加物や着色料として使用でき、栄養上の利点をもたらしたり、食品製品の視覚的な魅力を高めたりします。 CPIIIのバイオベース生産は、これらの産業にとってより持続可能な選択肢となります {svg_8}.

作用機序

Target of Action

Coproporphyrin III Dihydrochloride primarily targets the enzyme Uroporphyrinogen Decarboxylase . This enzyme plays a crucial role in the heme biosynthesis pathway, specifically in the conversion of uroporphyrinogen III to coproporphyrinogen III .

Mode of Action

The compound interacts with its target, Uroporphyrinogen Decarboxylase, to facilitate the decarboxylation of four acetate groups of uroporphyrinogen III, yielding coproporphyrinogen III . This interaction results in the transformation of the substrate and the progression of the heme biosynthesis pathway .

Biochemical Pathways

Coproporphyrin III Dihydrochloride is involved in the Porphyrin Metabolism pathway . It is a metabolic intermediate in the biosynthesis of many compounds critical for living organisms, such as hemoglobin and chlorophyll . The compound is a porphyrinogen, characterized by a hexahydroporphine core with various side chains .

Pharmacokinetics

Recent studies have focused on coproporphyrin (cp)-i and cp-iii as endogenous biomarkers for organic anion transporting polypeptides (oatps) . These studies suggest that CPs are also substrates of multidrug resistance-associated protein (MRP/Mrp) 2 and 3 .

Result of Action

The result of the action of Coproporphyrin III Dihydrochloride is the production of coproporphyrinogen III from uroporphyrinogen III . This is a critical step in the heme biosynthesis pathway, leading to the production of heme, an essential component of hemoglobin and various other hemoproteins .

Action Environment

The action of Coproporphyrin III Dihydrochloride can be influenced by environmental factors such as pH . For instance, the compound induces aggregation of Staphylococcus aureus under certain conditions, such as during early stationary phase growth and at low pH values (4-6) . This suggests that the compound’s action, efficacy, and stability can be influenced by the environmental conditions in which it is present .

生物活性

21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride (CAS No. 68938-73-8) is a synthetic porphyrin derivative that exhibits significant biological activity. Its unique structure contributes to its interactions with biological systems, making it a subject of interest in various fields including pharmacology and biochemistry.

- Molecular Formula : C36H40Cl2N4O8

- Molecular Weight : 727.64 g/mol

- Solubility : Slightly soluble in DMSO and methanol when heated.

- Physical Appearance : Black solid.

| Property | Value |

|---|---|

| Boiling Point | 1258.0 ± 65.0 °C (Predicted) |

| Density | 1.366 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | Refrigerator |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules and cellular processes. Research has shown that porphyrins can act as photosensitizers in photodynamic therapy (PDT), which is used for treating certain cancers.

- Photosensitization : Upon exposure to light of specific wavelengths, the compound generates reactive oxygen species (ROS) that can induce cell death in targeted cancer cells.

- Metal Binding : The porphyrin structure allows for coordination with metal ions (e.g., iron), which is crucial for various enzymatic reactions and can affect metabolic pathways.

- Antioxidant Properties : Some studies suggest that porphyrins may exhibit antioxidant activity by scavenging free radicals.

Case Study 1: Photodynamic Therapy

A study investigated the efficacy of 21H,23H-Porphine derivatives as photosensitizers in PDT for breast cancer treatment. The results indicated:

- Cell Viability Reduction : The compound reduced cell viability by up to 80% when exposed to light at a wavelength of 660 nm.

- Mechanism : The induced cell death was primarily through apoptosis mediated by ROS generation.

Case Study 2: Metal Ion Interaction

Research conducted on the binding affinity of this porphyrin for metal ions revealed:

- Binding Constants : The compound demonstrated high binding affinity for iron (K_d = 10^-7 M), suggesting potential applications in iron metabolism disorders.

- Biological Implications : This interaction may influence heme synthesis pathways and could be leveraged in treating conditions like anemia.

Comparative Analysis

The table below compares the biological activities of several related porphyrin compounds:

| Compound Name | Photosensitizing Activity | Metal Binding Affinity | Antioxidant Activity |

|---|---|---|---|

| 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid | High | Moderate | Moderate |

| Coproporphyrin I | Moderate | High | Low |

| Protoporphyrin IX | Very High | Low | High |

特性

IUPAC Name |

3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBATLQJODMDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40Cl2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14643-66-4 (Parent) | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0071883 | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68938-73-8, 14643-66-4 | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8,13,17-tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropionic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coproporphyrin III dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coproporphyrin III dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5447NGE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why was Coproporphyrin III Dihydrochloride used in this study on feline corneal sequestra?

A: The study aimed to determine if porphyrins contribute to the brown/amber discoloration observed in feline corneal sequestra. To achieve this, researchers used spectrofluorometry to measure porphyrin concentrations in tissue samples. Coproporphyrin III Dihydrochloride, a well-characterized porphyrin compound, served as a standard for comparison in this analytical technique []. By comparing the fluorescence properties of the tissue samples to those of the known standard, researchers could determine the presence or absence of porphyrins like Coproporphyrin III in the feline tissues.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。